molecular formula C10H8ClN3 B1468170 2-(2-Chlorophenyl)pyrimidin-4-amine CAS No. 1250898-11-3

2-(2-Chlorophenyl)pyrimidin-4-amine

Cat. No. B1468170
M. Wt: 205.64 g/mol
InChI Key: SBJZNUPTZTYPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)pyrimidin-4-amine, also known as 2CP, is a synthetic amine that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential use in lab experiments.

Mechanism Of Action

2-(2-Chlorophenyl)pyrimidin-4-amine is believed to act as an agonist of the serotonin receptor, which is involved in the regulation of numerous physiological processes, including mood, appetite, sleep, and pain. It is thought to bind to the serotonin receptor, activating it and leading to the release of neurotransmitters, which then affect the physiological processes mentioned above.

Biochemical And Physiological Effects

2-(2-Chlorophenyl)pyrimidin-4-amine has been studied for its biochemical and physiological effects. Studies have shown that it can act as an agonist of the serotonin receptor, leading to an increase in the release of neurotransmitters such as serotonin, norepinephrine, and dopamine. This can lead to an increase in mood, appetite, sleep, and pain regulation. Additionally, 2-(2-Chlorophenyl)pyrimidin-4-amine has been shown to have anti-inflammatory and antimicrobial properties.

Advantages And Limitations For Lab Experiments

2-(2-Chlorophenyl)pyrimidin-4-amine has several advantages for use in lab experiments. It is a relatively inexpensive compound to synthesize and is easy to handle. Additionally, it is stable in aqueous media and can be used in a variety of experiments. However, there are some limitations to its use in lab experiments. For example, it can be toxic in high doses and can cause skin irritation.

Future Directions

2-(2-Chlorophenyl)pyrimidin-4-amine has potential for use in a variety of scientific research applications. It could be used to further study the effects of drug metabolism, as well as its potential applications in drug development. Additionally, it could be used to study the effects of environmental pollutants on human health. Additionally, it could be used to study its biochemical and physiological effects, as well as its potential use in the development of new drugs. Finally, it could be used to study its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.

Scientific Research Applications

2-(2-Chlorophenyl)pyrimidin-4-amine has been studied for its potential use in scientific research applications. It has been used to study the effects of drug metabolism, as well as for its potential applications in drug development. Additionally, 2-(2-Chlorophenyl)pyrimidin-4-amine has been used to study the effects of environmental pollutants on human health.

properties

IUPAC Name

2-(2-chlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJZNUPTZTYPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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